(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule, likely belonging to the class of heterocyclic compounds given the presence of multiple rings and different types of atoms (carbon, nitrogen, oxygen) in the rings.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions.Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of multiple rings. The stereochemistry (the 3D arrangement of atoms in the molecule) can significantly affect the properties and reactivity of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. Its reactivity would depend on various factors like the presence of functional groups, the stability of the molecule, steric hindrance, etc.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and properties of compounds related to (5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate have been explored in various studies. For instance, Struble and Bode (2011) discussed the synthesis of a related triazolium salt, showcasing the reactive pathways and stereoselective annulations in the synthesis process (Struble & Bode, 2011).
Applications in Organic Chemistry and Medicinal Chemistry
- Novák, Csámpai, and Kotschy (2000) synthesized and alkylated certain triazolotetrazinium salts, highlighting their importance in organic synthesis (Novák, Csámpai, & Kotschy, 2000).
- El-Reedy and Soliman (2020) investigated novel triazole derivatives, emphasizing their potential in antimicrobial and anti-inflammatory applications (El-Reedy & Soliman, 2020).
- Molina et al. (1983) explored the synthesis of bridgehead nitrogen heterocycles, which are crucial in the development of pharmaceuticals (Molina et al., 1983).
Biological Activities and Pharmaceutical Implications
- Ilić et al. (2011) synthesized triazolo pyridazine derivatives and investigated their antiproliferative activity, important for cancer research (Ilić et al., 2011).
- Bektaş et al. (2007) synthesized triazole derivatives and evaluated their antimicrobial activities, indicative of their potential in developing new antibiotics (Bektaş et al., 2007).
Chemical Structure and Analysis
- Sallam et al. (2021) focused on the structure analysis and DFT calculations of triazolo pyridazine derivatives, contributing to a deeper understanding of their chemical properties (Sallam et al., 2021).
Safety And Hazards
Without specific data, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, appropriate safety measures should be taken while handling it.
Future Directions
The future directions for the study of this compound would depend on its potential applications. If it shows promising properties, it could be further studied for various uses in fields like medicine, materials science, etc.
properties
IUPAC Name |
(1S,9R)-4-(2,6-diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N3O.BF4/c1-3-15-9-7-10-16(4-2)21(15)25-14-24-20(23-25)13-26-19-12-17-8-5-6-11-18(17)22(19)24;2-1(3,4)5/h5-11,14,19,22H,3-4,12-13H2,1-2H3;/q+1;-1/t19-,22+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSQCAFJGFNWAN-GVWAYPJCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.